3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methylphenyl)urea
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Overview
Description
3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methylphenyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazine ring, a urea linkage, and multiple methyl-substituted phenyl groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylbenzoyl chloride with 2-aminopyrazine to form an intermediate, which is then reacted with 3-methylphenyl isocyanate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the pyrazine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methylphenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-phenylurea
- 3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-methylphenyl)urea
Uniqueness
Compared to similar compounds, 3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methylphenyl)urea is unique due to the specific positioning of the methyl groups on the phenyl rings. This structural variation can influence its chemical reactivity, biological activity, and overall properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-5-4-6-16(10-13)22-20(26)23-18-19(25)24(8-7-21-18)17-11-14(2)9-15(3)12-17/h4-12H,1-3H3,(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDXWNIXLRVJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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